molecular formula C9H8N4S B6897833 2-But-2-ynyl-5-thiophen-2-yltetrazole

2-But-2-ynyl-5-thiophen-2-yltetrazole

Cat. No.: B6897833
M. Wt: 204.25 g/mol
InChI Key: BBIUEJCKVYUCNG-UHFFFAOYSA-N
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Description

2-But-2-ynyl-5-thiophen-2-yltetrazole is a heterocyclic compound that features a thiophene ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-But-2-ynyl-5-thiophen-2-yltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an azide compound under thermal or catalytic conditions to form the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-But-2-ynyl-5-thiophen-2-yltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-But-2-ynyl-5-thiophen-2-yltetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-But-2-ynyl-5-thiophen-2-yltetrazole involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-But-2-ynyl-5-thiophen-2-yltetrazole include other thiophene-tetrazole derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiophene ring and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-but-2-ynyl-5-thiophen-2-yltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c1-2-3-6-13-11-9(10-12-13)8-5-4-7-14-8/h4-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIUEJCKVYUCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1N=C(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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